
2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one is a purine derivative Purines are a group of heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids (DNA and RNA)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps might include:
Formation of the purine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step might involve amination reactions using reagents like ammonia or amines.
Addition of the hydroxybutenyl group: This could be done through alkylation or addition reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one may have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant found in coffee and tea, structurally related to purines.
Uniqueness
2-Amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6(7H)-one is unique due to its specific functional groups and structure, which may confer distinct chemical and biological properties compared to other purines.
Propiedades
Número CAS |
89315-24-2 |
|---|---|
Fórmula molecular |
C9H11N5O2 |
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
2-amino-7-(1-hydroxybut-3-en-2-yl)-1H-purin-6-one |
InChI |
InChI=1S/C9H11N5O2/c1-2-5(3-15)14-4-11-7-6(14)8(16)13-9(10)12-7/h2,4-5,15H,1,3H2,(H3,10,12,13,16) |
Clave InChI |
JVLXVOQCSGQHDB-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CO)N1C=NC2=C1C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


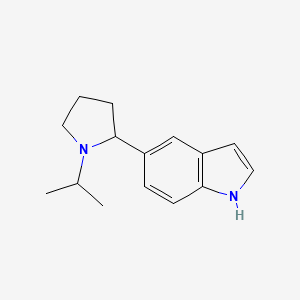
![tert-butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15067631.png)
![5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B15067635.png)

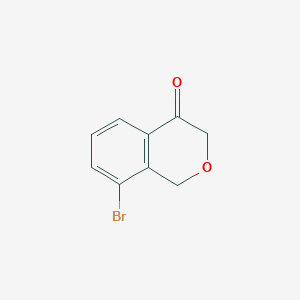
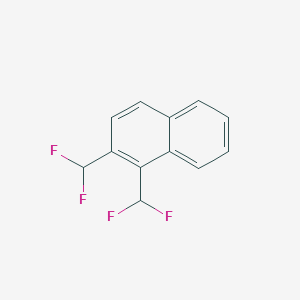
![4-(Methylthio)benzo[g]quinazoline](/img/structure/B15067672.png)
![2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B15067681.png)
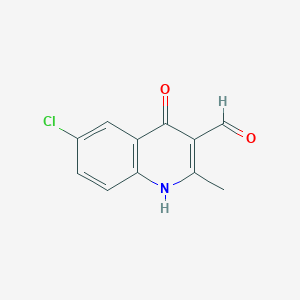
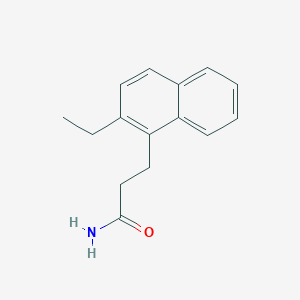
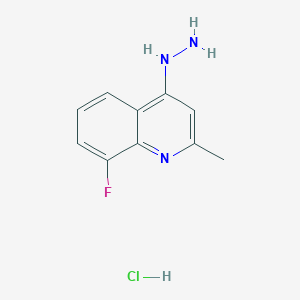
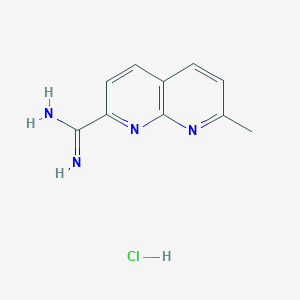
![7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B15067700.png)
![Methyl 6-methoxybenzo[B]thiophene-3-carboxylate](/img/structure/B15067713.png)
